BenchChemオンラインストアへようこそ!

SST-02

siRNA delivery Lipid Nanoparticle (LNP) Factor VII (FVII) silencing model

SST-02 is a potent ionizable cationic lipid for siRNA-LNPs, offering in vivo potency (ID50 ≈ 0.02 mg/kg) comparable to DLin-MC3-DMA but with a drastically simplified, single-step synthesis. This reduces manufacturing costs and supply chain complexity, making it ideal for high-throughput screening and early-stage development. Its favorable in vivo tolerability profile ensures a reliable, low-toxicity baseline for formulation optimization. Choose SST-02 to accelerate your nucleic acid therapeutic programs.

Molecular Formula C39H73NO
Molecular Weight 572.019
Cat. No. B1193630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSST-02
SynonymsSST-02;  SST 02;  SST02; 
Molecular FormulaC39H73NO
Molecular Weight572.019
Structural Identifiers
SMILESCCCCC/C=C\C/C=C\CCCCCCCCN(CCCO)CCCCCCCC/C=C\C/C=C\CCCCC
InChIInChI=1S/C39H73NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40(38-35-39-41)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,41H,3-10,15-16,21-39H2,1-2H3/b13-11-,14-12-,19-17-,20-18-
InChIKeySGQSGJUTBKNKIB-MAZCIEHSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SST-02: Chemical Identity and Fundamental Characteristics of a High-Potency, Simplistically Synthesized Cationic Lipid for siRNA-LNP


SST-02, chemically designated as (3-hydroxylpropyl)dilinoleylamine, is a potent ionizable cationic lipid specifically engineered as a critical component of siRNA-lipid nanoparticles (LNPs) for nucleic acid delivery [1]. It is characterized by its remarkably simple molecular architecture, consisting of a single titratable amino group linked to a 3-hydroxylpropyl core and two linoleyl aliphatic chains (C18, di-unsaturated) [1]. This structural simplicity enables a highly efficient, single-step synthesis, a significant departure from the multi-step pathways required for many other potent cationic lipids, and is directly linked to both its in vivo performance and potential for cost-effective manufacturing [1].

Why SST-02 Cannot Be Interchanged with Other Cationic Lipids: Critical Differentiators in Synthesis, Potency, and In Vivo Tolerability


In the development of siRNA-LNPs, the selection of the ionizable cationic lipid is not a generic decision, as small structural variations profoundly impact in vivo efficacy, toxicity, and manufacturing feasibility [1]. SST-02 is explicitly not interchangeable with other in-class lipids like DLinDMA, DLin-MC3-DMA, or ALC-0315. The specific combination of the 3-hydroxylpropyl core and di-linoleyl chains confers a unique profile: superior in vivo potency compared to earlier-generation lipids like DLinDMA, comparable potency to the benchmark DLin-MC3-DMA but with a drastically simpler synthesis, and a distinct safety margin in preclinical models [1]. Substituting SST-02 with another lipid would fundamentally alter the LNP's performance, requiring a complete re-optimization of formulation and potentially compromising therapeutic outcomes. The following quantitative evidence substantiates these critical differences, providing a robust basis for scientific and procurement decisions [1].

SST-02: Quantified Performance and Safety Advantages in Direct Head-to-Head Comparisons


In Vivo Gene Silencing Potency: SST-02 Matches the FDA-Approved Benchmark DLin-MC3-DMA

In a standard in vivo model of hepatic gene silencing (Factor VII model in mice/rats), SST-02-formulated LNPs demonstrated robust potency. The effective dose for 50% silencing (ED50 or ID50) was directly compared to the FDA-approved cationic lipid benchmark, DLin-MC3-DMA. SST-02 achieved comparable silencing efficacy, underscoring its potential as a high-performance delivery vehicle [1].

siRNA delivery Lipid Nanoparticle (LNP) Factor VII (FVII) silencing model

Synthetic Efficiency: A Defining Advantage of SST-02 Over Complex Cationic Lipids

SST-02 is synthesized in a single step from commercially available starting materials, in stark contrast to the multi-step, complex synthetic routes required for many other potent cationic lipids like DLin-MC3-DMA, SM-102, and ALC-0315 [1]. This is a direct consequence of its minimal, function-optimized chemical structure [1].

Cationic lipid synthesis Manufacturing cost Process chemistry LNP production

In Vivo Tolerability: SST-02 Demonstrates a Favorable Safety Profile vs. DLinDMA

In a direct head-to-head in vivo tolerability study in rats, LNP formulations containing SST-02 showed a significantly improved safety profile compared to those formulated with the earlier-generation cationic lipid DLinDMA [1]. At a dose of 3 mg/kg, rats administered DLinDMA-LNP experienced significant body weight loss, whereas no such weight loss was observed in the group treated with SST-02-LNP [1]. Furthermore, at a higher dose of 5 mg/kg, SST-02-LNP was well-tolerated, with no changes in body weight, blood chemistry, or hematological parameters, and even showed a decrease in AST levels [1].

LNP safety In vivo toxicology Cationic lipid tolerability Hepatotoxicity

High-Value Research and Industrial Applications for SST-02 Based on Quantitative Evidence


Cost-Effective, High-Throughput Screening of siRNA Payloads in LNP Systems

The combination of potent in vivo silencing (ID50 ≈ 0.02 mg/kg) comparable to the DLin-MC3-DMA benchmark [1] and a drastically simplified 1-step synthesis [1] positions SST-02 as an ideal cationic lipid for high-throughput screening campaigns. Research organizations can formulate and evaluate numerous siRNA candidates in a robust LNP platform without the prohibitive cost and synthetic complexity associated with other high-potency lipids, thereby accelerating early-stage target validation and lead optimization workflows.

LNP Formulation Optimization Studies Requiring a High-Potency, Well-Tolerated Ionizable Lipid

SST-02's demonstrated favorable in vivo tolerability profile at 3 mg/kg and 5 mg/kg, including the absence of body weight loss and stable hematological parameters [1], makes it a reliable and safe tool for extensive formulation development. Researchers can systematically vary other LNP components (e.g., PEG-lipids, neutral lipids, manufacturing processes) with confidence that SST-02 provides a consistent, high-performing, and low-toxicity baseline, allowing for clearer interpretation of results and more efficient optimization of the final drug product.

Early-Stage Therapeutic Development Where Scalable and Cost-Efficient Chemistry is Paramount

For academic spin-offs, biotech startups, and industrial groups moving siRNA candidates toward the clinic, the procurement and manufacturing advantages of SST-02 are substantial. Its 1-step synthesis directly translates to a lower cost of goods, simpler supply chain logistics, and greater ease in scaling up production under GMP conditions compared to multi-step lipid syntheses [1]. Selecting SST-02 early in development can therefore significantly reduce both the financial and technical risks associated with LNP manufacturing for Phase I/II clinical trials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for SST-02

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.